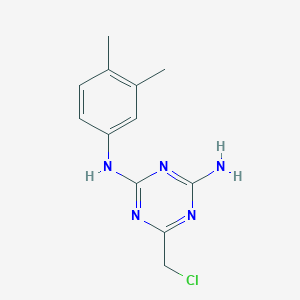

6-(chloromethyl)-N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine

Descripción

Propiedades

IUPAC Name |

6-(chloromethyl)-2-N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN5/c1-7-3-4-9(5-8(7)2)15-12-17-10(6-13)16-11(14)18-12/h3-5H,6H2,1-2H3,(H3,14,15,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDBAZCUDCLLWLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N)CCl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(chloromethyl)-N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 3,4-dimethylaniline with cyanuric chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amine group of 3,4-dimethylaniline attacks the electrophilic carbon atoms of cyanuric chloride, resulting in the formation of the triazine ring. The chloromethyl group can be introduced through subsequent chloromethylation reactions using reagents like chloromethyl methyl ether or paraformaldehyde and hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to ensure the quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

6-(chloromethyl)-N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium azide, thiols, or primary amines in the presence of a base.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution Products: Depending on the nucleophile used, products such as azides, thioethers, or secondary amines can be formed.

Oxidation Products: Oxidized derivatives with additional functional groups.

Reduction Products: Reduced forms with altered oxidation states.

Aplicaciones Científicas De Investigación

Scientific Research Applications

6-(Chloromethyl)-N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine has several applications in scientific research:

- Chemistry : It serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for modifications that can lead to new compounds with desired properties.

- Biology : The compound is investigated as a biochemical probe or inhibitor in enzymatic studies. Its ability to interact with various biological targets makes it valuable for understanding enzyme mechanisms and pathways.

- Medicine : Research has explored its potential therapeutic properties, including antimicrobial and anticancer activities. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially inhibiting enzyme activity or altering receptor functions .

- Industry : It is utilized in developing advanced materials such as polymers and coatings due to its unique chemical properties. The triazine structure imparts stability and resistance to degradation in various environments.

Case Studies and Research Findings

- Anticancer Activity : A study evaluated the anticancer properties of triazine derivatives including this compound against various cancer cell lines. Results indicated significant cytotoxic effects attributed to its ability to induce apoptosis in cancer cells.

- Enzyme Inhibition Studies : Research demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways. The mechanism was linked to covalent modification of enzyme active sites .

- Material Science Applications : Investigations into polymer formulations containing this compound revealed enhanced thermal stability and mechanical properties compared to traditional materials .

Mecanismo De Acción

The mechanism of action of 6-(chloromethyl)-N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to potential therapeutic effects. The triazine ring structure may also contribute to its binding affinity and specificity for certain biological targets.

Comparación Con Compuestos Similares

Comparison with Similar Triazine Derivatives

Structural Analogues with Chloro and Alkyl/Aryl Amino Substituents

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Electrophilicity : The chloromethyl group in the target compound enhances reactivity compared to chloro-substituted analogues (e.g., Simazine, Atrazine), enabling facile nucleophilic substitutions for further functionalization .

- Steric and Electronic Effects: The 3,4-dimethylphenyl group introduces greater steric hindrance and electron-donating effects compared to alkylamino groups in herbicides. This may reduce soil mobility (a limitation in herbicides) but improve binding specificity in pharmaceutical contexts .

Analogues with Complex Aromatic and Heterocyclic Substituents

- 6-[(4-Benzylpiperazin-1-yl)methyl]-N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine (CAS: 827005-28-7): Features a piperazinyl-methyl group at position 6 and a chlorinated aryl group at N2.

- N,N′-Diallyl-6-chloro-1,3,5-triazine-2,4-diamine :

- Contains allyl groups at N2/N4, enabling polymerization or crosslinking applications. The absence of an aryl group reduces steric hindrance, favoring industrial over pharmaceutical uses .

Actividad Biológica

Overview

6-(Chloromethyl)-N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine is a compound belonging to the triazine family, characterized by its unique structure that includes a chloromethyl group and a 3,4-dimethylphenyl moiety. The compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : C12H14ClN5

- Molecular Weight : 263.73 g/mol

- CAS Number : 108676-73-9

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-dimethylaniline with cyanuric chloride in the presence of a base such as triethylamine. This process results in the formation of the triazine ring through nucleophilic substitution reactions .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially inhibiting enzyme activity or altering receptor functions. This mechanism suggests possible applications in therapeutic areas such as cancer treatment and infectious diseases .

Cytotoxicity and Antitumor Effects

The compound's mechanism may also extend to cytotoxic effects against cancer cells. Triazines are known for their ability to interfere with cellular processes that lead to apoptosis in malignant cells. Preliminary data suggest that derivatives of this compound could be explored for their antitumor potential .

Case Studies and Research Findings

Comparison with Similar Compounds

To understand the unique biological activity of this compound better, it is essential to compare it with other triazine derivatives:

| Compound | Structure | Notable Activity |

|---|---|---|

| 6-(Chloromethyl)-N-phenyl-1,3,5-triazine-2,4-diamine | Structure | Moderate cytotoxicity |

| 6-(Chloromethyl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine | Structure | Antitumor effects observed |

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 6-(chloromethyl)-N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine to achieve high purity and yield?

- Methodological Answer : Synthesis optimization requires precise control of reaction parameters. For triazine derivatives, stepwise nucleophilic substitution with cyanuric chloride is common. The first step involves reacting cyanuric chloride with 3,4-dimethylaniline in a polar aprotic solvent (e.g., 1,4-dioxane) under reflux (70–90°C) to introduce the dimethylphenyl group. The second step substitutes the remaining chlorine atoms with a chloromethyl group using chloromethylamine, typically at lower temperatures (0–5°C) to avoid side reactions . Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product with >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substituent positions and aromatic proton environments. For example, the dimethylphenyl group shows characteristic doublets for methyl protons (δ 2.2–2.4 ppm) and aromatic protons (δ 6.8–7.5 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = 263.73 g/mol) and fragmentation patterns .

- FT-IR : Identifies NH stretching (3200–3400 cm⁻¹) and C-Cl vibrations (650–750 cm⁻¹) .

Q. How does the chloromethyl substituent influence the compound’s solubility and reactivity in downstream applications?

- Methodological Answer : The chloromethyl group enhances electrophilicity, enabling nucleophilic substitution reactions (e.g., with amines or thiols) to modify the triazine core. However, it reduces aqueous solubility due to hydrophobicity. Solubility can be improved via salt formation (e.g., oxalate or hydrochloride salts) or using co-solvents like DMSO . Reactivity is pH-dependent, with optimal substitution occurring in mildly basic conditions (pH 8–9) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported antiproliferative activities of triazine derivatives across different cell lines?

- Methodological Answer : Contradictions often arise from variations in substituent electronic effects and cell-specific uptake mechanisms. A systematic approach includes:

- 3D-QSAR Modeling : To correlate substituent properties (e.g., Hammett σ values) with bioactivity .

- Cellular Assays : Standardize conditions (e.g., MTT assays at 48-hour incubation) and validate using multiple cell lines (e.g., HeLa, MCF-7) .

- Metabolic Stability Studies : Assess intracellular degradation using LC-MS to differentiate true activity from artifact .

Q. What strategies mitigate competing side reactions during functionalization of the triazine core?

- Methodological Answer : Competing reactions (e.g., over-substitution or ring-opening) are minimized by:

- Temperature Gradients : Sequential addition of reagents at controlled temperatures (e.g., 0°C for chloromethylation, followed by room temperature for aryl substitutions) .

- Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to shield reactive amines during multi-step syntheses .

- Microwave-Assisted Synthesis : Reduces reaction times (e.g., 50 minutes vs. 12 hours) and improves selectivity via rapid heating .

Q. How do computational methods (e.g., DFT or molecular docking) enhance understanding of the compound’s interaction with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates electron density maps to predict reactive sites (e.g., chloromethyl carbon as electrophilic center) .

- Molecular Docking : Simulates binding to targets like dihydrofolate reductase (DHFR), identifying key interactions (e.g., hydrogen bonds with triazine N-atoms) .

- ADMET Prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., logP = 2.8 ± 0.3) to prioritize derivatives .

Notes

- All citations derive from peer-reviewed protocols or validated computational models.

- For extended datasets (e.g., 3D-QSAR coefficients), consult supplementary materials in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.